molecular formula C62H42CoN6Na3O12+3 B12700062 Trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) CAS No. 84304-12-1

Trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)

Cat. No.: B12700062
CAS No.: 84304-12-1
M. Wt: 1190.9 g/mol
InChI Key: MDWOWHZOSUTNPY-UHFFFAOYSA-N
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Description

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is a complex organic compound with a cobalt center. It is known for its vibrant color properties, making it useful in various industrial applications, particularly in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves multiple steps, starting with the preparation of the azo compound. The process typically includes:

    Diazotization: The primary amine group of 8-(benzoylamino)-2-hydroxy-1-naphthyl is diazotized using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxybenzoylbenzoic acid under alkaline conditions to form the azo compound.

    Complexation: The azo compound is then reacted with cobalt salts in the presence of sodium hydroxide to form the final trisodium complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoylamino and hydroxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Oxidized derivatives with altered color properties.

    Reduction: Amines and other reduced fragments.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting metal ions.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for potential use in diagnostic imaging due to its cobalt content.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and cobalt components. The azo groups are responsible for its color properties, while the cobalt center can interact with various biological molecules. The exact mechanism involves:

    Molecular Targets: The compound can bind to proteins and nucleic acids, altering their function.

    Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-)
  • Trisodium bis[2-[4-[[2,4-dihydroxy-3-[(2-methyl-4-sulphophenyl)azo]phenyl]azo]benzoato(3-)]chromate(3-)

Uniqueness

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is unique due to its specific combination of azo groups and cobalt center, which imparts distinct color properties and potential biological activity not seen in similar compounds with different metal centers or substituents.

Properties

CAS No.

84304-12-1

Molecular Formula

C62H42CoN6Na3O12+3

Molecular Weight

1190.9 g/mol

IUPAC Name

trisodium;2-[4-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;cobalt

InChI

InChI=1S/2C31H21N3O6.Co.3Na/c2*35-25-16-14-18-9-6-12-24(32-30(38)19-7-2-1-3-8-19)27(18)28(25)34-33-23-15-13-20(17-26(23)36)29(37)21-10-4-5-11-22(21)31(39)40;;;;/h2*1-17,35-36H,(H,32,38)(H,39,40);;;;/q;;;3*+1

InChI Key

MDWOWHZOSUTNPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C(C=C3)O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C(C=C3)O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co]

Origin of Product

United States

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